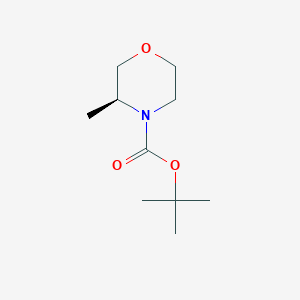

(S)-N-Boc-3-methylmorpholine

Übersicht

Beschreibung

(S)-N-Boc-3-methylmorpholine is a chiral compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 3-position of the morpholine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-3-methylmorpholine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-3-methylmorpholine.

Protection of the Nitrogen Atom: The nitrogen atom is protected by reacting (S)-3-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting this compound is purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of (S)-3-methylmorpholine are reacted with di-tert-butyl dicarbonate in the presence of a base.

Optimization: Reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, solvent, and reagent addition.

Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization, followed by rigorous quality control to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Boc-3-methylmorpholine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected nitrogen can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include various N-substituted morpholine derivatives.

Deprotection Reactions: The major product is (S)-3-methylmorpholine.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(S)-N-Boc-3-methylmorpholine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and bioavailability is significant in developing treatments for conditions like Alzheimer's and Parkinson's disease .

Case Study: Ibrutinib Synthesis

A notable application of this compound is its role in the synthesis of Ibrutinib, a medication used to treat certain types of cancer. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure intermediates necessary for the drug's efficacy.

Peptide Synthesis

Facilitation of Peptide Bond Formation

In peptide synthesis, this compound is commonly employed to form peptide bonds, which are essential for creating complex peptides used in therapeutic applications. This compound aids in the efficient assembly of peptide sequences critical for biological activity .

Table 1: Overview of Peptide Synthesis Applications

| Application | Description |

|---|---|

| Peptide Bond Formation | Utilized as a coupling agent in peptide synthesis |

| Complex Peptide Assembly | Facilitates the construction of biologically active peptides |

Drug Delivery Systems

Improvement of Stability and Release Profiles

this compound is incorporated into drug delivery systems to enhance the stability and release profiles of active pharmaceutical ingredients. This property is vital for ensuring effective treatment regimens, particularly in oral formulations .

Bioconjugation

Targeted Therapy and Diagnostics

The reactive functional groups present in this compound enable bioconjugation processes, allowing for the attachment of drugs or imaging agents to biomolecules. This application is crucial in targeted therapy and diagnostic applications, enhancing the precision of treatment methodologies .

Research in Chemical Biology

Understanding Enzyme Mechanisms

In chemical biology studies, this compound plays an instrumental role in understanding enzyme mechanisms and protein interactions. Its use in such research contributes to advancing knowledge about cellular processes and developing new therapeutic strategies .

Synthesis Techniques

Optimization for Yield and Purity

The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. Modern approaches may utilize continuous flow reactors and automated synthesis platforms to enhance efficiency, making it suitable for large-scale production .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Initial Reaction | Involves manipulation of morpholine derivatives |

| Optimization Techniques | Use of continuous flow reactors for improved yield |

Wirkmechanismus

The mechanism of action of (S)-N-Boc-3-methylmorpholine depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-N-Boc-3-methylmorpholine: The enantiomer of (S)-N-Boc-3-methylmorpholine, differing in the spatial arrangement of atoms.

N-Boc-morpholine: Lacks the methyl group at the 3-position.

N-Boc-4-methylmorpholine: Has a methyl group at the 4-position instead of the 3-position.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and the synthesis of chiral molecules, which are important in the development of pharmaceuticals with specific biological activities.

Biologische Aktivität

(S)-N-Boc-3-methylmorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound is a morpholine derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines during chemical reactions, allowing for selective modifications of other functional groups.

Synthesis Methods

Recent studies have focused on efficient synthetic routes for producing enantiopure forms of N-Boc-β-amino acids, which include derivatives like this compound. A notable method involves the use of non-toxic reagents, enhancing safety and environmental sustainability in chemical manufacturing processes .

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activities. For instance, various peptide derivatives synthesized from amino acids have shown effectiveness against a range of pathogens, including bacteria and fungi. Specific derivatives have demonstrated potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Cytotoxicity and Metabolic Stability

The biological evaluation of this compound has also included assessments of cytotoxicity and metabolic stability. In vitro studies have been conducted using various cell lines to determine the compound's safety profile. Results indicate that while certain derivatives exhibit desirable biological activity, they also show varying degrees of cytotoxicity, necessitating further optimization for therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Activity : A study reported that specific peptide derivatives synthesized from this compound analogs displayed high antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds were evaluated for their effectiveness against Candida albicans and dermatophytes, showcasing their potential as antifungal agents .

- Peptide Synthesis : The use of this compound in peptide synthesis has been explored extensively. Its role as a building block in the formation of peptidomimetics demonstrates its importance in designing molecules with enhanced stability and bioactivity .

Data Table: Biological Activity Overview

| Compound | Activity Type | Target Pathogen/Cell Line | MIC (µg/mL) | Comments |

|---|---|---|---|---|

| This compound | Antimicrobial | Pseudomonas aeruginosa | < 1 | Significant activity observed |

| Peptide Derivative A | Antifungal | Candida albicans | < 2 | Effective against resistant strains |

| Peptide Derivative B | Cytotoxicity | HL60 cell line | IC50 = 33 | Moderate cytotoxicity noted |

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-methylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDUBIYDVJGIQH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672103 | |

| Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022094-01-4 | |

| Record name | 1,1-Dimethylethyl (3S)-3-methyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022094-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.